N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
Description
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a naphthyridine moiety, and a piperidine ring
Properties
IUPAC Name |
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-2-17-14-24-19(28-17)7-11-23-21(27)26-12-8-15(9-13-26)18-6-5-16-4-3-10-22-20(16)25-18/h3-6,10,14-15H,2,7-9,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEISFCJMABPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and naphthyridine intermediates, followed by their coupling with a piperidine derivative. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Naphthyridine Moiety: This involves the condensation of suitable starting materials, often under reflux conditions with catalysts to facilitate the reaction.
Coupling Reaction: The final step involves the coupling of the thiazole and naphthyridine intermediates with a piperidine derivative, typically using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole and naphthyridine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The functional groups on the rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
- N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(quinolin-2-yl)piperidine-1-carboxamide
Uniqueness
N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
